N-benzyl-2-(4-bromophenyl)propan-2-amine
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Overview
Description
N-benzyl-2-(4-bromophenyl)propan-2-amine is an organic compound with the molecular formula C16H18BrN It is a derivative of phenylpropanamine, where the phenyl group is substituted with a bromine atom at the para position and a benzyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-bromophenyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 2-phenylpropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-bromophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine substituent to a hydrogen atom, yielding the corresponding phenylpropanamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Phenylpropanamine.
Substitution: Hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
N-benzyl-2-(4-bromophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylpropan-2-amine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
2-(4-bromophenyl)propan-2-amine:
N-benzyl-2-(4-chlorophenyl)propan-2-amine: Substitutes bromine with chlorine, leading to variations in reactivity and biological effects.
Uniqueness
N-benzyl-2-(4-bromophenyl)propan-2-amine is unique due to the presence of both the bromine and benzyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN/c1-16(2,14-8-10-15(17)11-9-14)18-12-13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLRNXYIAPDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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